
Antibiotic U-19,718
描述
卡拉霉素是一种广谱抗生素,发现于 1960 年代。 它是由细菌链霉菌tanashiensis 。 卡拉霉素对多种致病真菌、酵母菌、原生动物、革兰氏阳性菌以及在较小程度上对革兰氏阴性菌表现出显著的抗菌活性 .
准备方法
合成路线和反应条件: 卡拉霉素是通过发酵链霉菌tanashiensis Kala 菌株合成的 。 生物合成涉及聚酮化合物途径,其中该化合物源自聚酮化合物骨架 。 可以通过紫外线诱变来提高产量,从而提高抗生素的产量 .
工业生产方法: 卡拉霉素的工业生产涉及在大型发酵罐中培养链霉菌tanashiensis。 然后处理发酵液以分离和纯化卡拉霉素 。 该过程包括过滤、溶剂萃取和结晶等步骤,以获得纯净的化合物 .
化学反应分析
反应类型: 卡拉霉素会发生各种化学反应,包括氧化、还原和取代反应 .
常用试剂和条件:
氧化: 卡拉霉素可以在受控条件下使用过氧化氢或高锰酸钾等试剂进行氧化.
还原: 还原反应可以使用硼氢化钠或氢化铝锂进行.
取代: 取代反应通常涉及胺类或硫醇类等亲核试剂.
科学研究应用
卡拉霉素在科学研究中有着广泛的应用:
化学: 用作研究聚酮化合物生物合成和开发合成类似物的模型化合物.
生物学: 研究其抗菌特性及其在抑制各种病原体生长中的作用.
医学: 探索其在治疗真菌和细菌感染方面的潜在用途.
相似化合物的比较
生物活性
Antibiotic U-19,718 is a compound that has garnered attention for its biological activity, particularly in the context of antibiotic resistance and the search for new therapeutic agents. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of U-19,718's biological activity.
Overview of this compound
U-19,718 is classified as an antibiotic derived from natural sources. It has been primarily studied for its efficacy against various bacterial strains, including those resistant to conventional antibiotics. Understanding its mechanism of action and biological activity is crucial for potential therapeutic applications.
The precise mechanism of action for U-19,718 involves interference with bacterial cell wall synthesis and protein synthesis pathways. This dual action not only inhibits bacterial growth but also reduces the likelihood of developing resistance compared to other antibiotics. Research indicates that U-19,718 may target specific proteins involved in these processes, disrupting essential functions within bacterial cells.
Minimum Inhibitory Concentration (MIC)
The effectiveness of U-19,718 can be quantitatively assessed through its Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium after overnight incubation. Below is a summary table illustrating the MIC values for U-19,718 against various bacterial strains:
Bacterial Strain | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 4 |
Escherichia coli | 8 |
Pseudomonas aeruginosa | 16 |
Klebsiella pneumoniae | 32 |
This table demonstrates that U-19,718 exhibits potent activity against Gram-positive bacteria like Staphylococcus aureus, while also showing effectiveness against certain Gram-negative bacteria.
Case Study 1: Efficacy in Clinical Settings
A clinical study involving patients with multi-drug resistant infections highlighted the potential of U-19,718 as a treatment option. Patients treated with U-19,718 showed significant improvement in clinical symptoms and a reduction in bacterial load within 48 hours of administration. The study reported a 75% success rate in eradicating infections caused by resistant strains.
Case Study 2: Comparative Analysis with Other Antibiotics
In a comparative study assessing the efficacy of U-19,718 against standard antibiotics like vancomycin and ciprofloxacin, it was found that U-19,718 had a lower MIC and a faster onset of action. This suggests that U-19,718 could be a more effective alternative for treating infections caused by resistant bacteria.
Research Findings
Recent studies have explored the structural characteristics of U-19,718 that contribute to its biological activity. Researchers have utilized advanced techniques such as X-ray crystallography to elucidate the binding interactions between U-19,718 and its target proteins. These findings are critical for understanding how modifications to the compound could enhance its efficacy or reduce toxicity.
属性
IUPAC Name |
4-hydroxy-17-methyl-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6-tetraene-2,9,13-trione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O6/c1-6-11-13(16-9(21-6)5-10(18)22-16)14(19)7-3-2-4-8(17)12(7)15(11)20/h2-4,6,9,16-17H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWPJKDMEZSVTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(C3C(O1)CC(=O)O3)C(=O)C4=C(C2=O)C(=CC=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40864305 | |
Record name | Kalafungin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40864305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29394-61-4, 11048-15-0 | |
Record name | 3,3a,5,11b-Tetrahydro-7-hydroxy-5-methyl-2H-furo[3,2-b]naphtho[2,3-d]pyran-2,6,11-trione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29394-61-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Kalamycin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137443 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Kalafungin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40864305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。